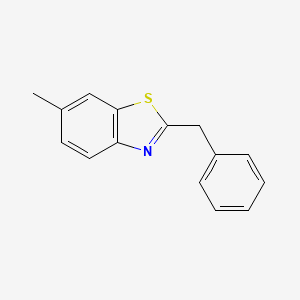

2-benzyl-6-methyl-1,3-benzothiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13NS |

|---|---|

Molecular Weight |

239.3 g/mol |

IUPAC Name |

2-benzyl-6-methyl-1,3-benzothiazole |

InChI |

InChI=1S/C15H13NS/c1-11-7-8-13-14(9-11)17-15(16-13)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

InChI Key |

NGHUIIVEGWGNHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

Theoretical and Computational Insights into 2-Benzyl-6-methyl-1,3-benzothiazole: A Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-benzyl-6-methyl-1,3-benzothiazole. While specific computational studies on this particular derivative are not extensively available in public literature, this document outlines the established computational protocols and theoretical frameworks used for the broader class of benzothiazole derivatives. The guide details standard computational chemistry techniques, including Density Functional Theory (DFT) and molecular docking, and presents representative data and workflows to facilitate further research into the physicochemical properties and potential biological activities of this compound. The content is structured to serve as a practical resource for researchers initiating computational investigations in this area.

Introduction

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal and materials chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The specific derivative, this compound, which features a benzyl group at the 2-position and a methyl group at the 6-position, holds potential for nuanced biological interactions and unique physicochemical characteristics.

Theoretical and computational studies are indispensable tools for elucidating the electronic structure, reactivity, and potential biological interactions of such molecules at an atomic level. These in silico approaches can predict molecular properties, guide synthetic efforts, and accelerate the drug discovery process. This guide provides a framework for conducting such studies on this compound, drawing upon established methodologies for related compounds.

Theoretical and Computational Methodologies

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods can accurately predict geometric parameters, vibrational frequencies, and electronic properties.

Representative Computational Protocol: Density Functional Theory (DFT)

-

Molecular Structure Optimization:

-

The initial 3D structure of this compound is constructed using molecular building software.

-

Geometry optimization is performed using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and a basis set like 6-311++G(d,p). This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.

-

Frequency calculations are subsequently performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

-

Calculation of Molecular Properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.

-

Spectroscopic Properties: Theoretical vibrational spectra (IR and Raman) and NMR chemical shifts can be calculated and compared with experimental data for structural validation.

-

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

Representative Computational Protocol: Molecular Docking

-

Ligand and Receptor Preparation:

-

The 3D structure of this compound (the ligand) is optimized as described in the DFT protocol.

-

A relevant protein target is selected based on the hypothesized biological activity (e.g., a bacterial or cancer-related protein). The crystal structure of the protein is obtained from the Protein Data Bank (PDB).

-

The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

-

-

Docking Simulation:

-

A docking software (e.g., AutoDock, Glide, or GOLD) is used to perform the docking calculations.

-

The binding site on the protein is defined, typically as a grid box encompassing the active site.

-

The software then explores various conformations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

The resulting docked poses are analyzed to identify the most favorable binding mode.

-

Key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are identified.

-

The predicted binding affinity (e.g., in kcal/mol) provides a quantitative measure of the ligand's potential potency.

-

Representative Quantitative Data

The following tables summarize the types of quantitative data that can be obtained from the computational studies described above. The values presented are hypothetical and representative of what might be expected for a benzothiazole derivative, based on published data for similar compounds.

Table 1: Representative Quantum Chemical Properties of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap (ΔE) | 5.3 | eV |

| Dipole Moment | 2.1 | Debye |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 1.2 | eV |

Table 2: Representative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value | Unit |

| Binding Affinity | -8.5 | kcal/mol |

| Number of Hydrogen Bonds | 2 | - |

| Interacting Residues | TYR 234, LYS 112, PHE 345 | - |

Visualization of Workflows and Pathways

Visual diagrams are crucial for understanding the logical flow of computational experiments and the complex interactions within biological systems.

Caption: Workflow for computational analysis of benzothiazole derivatives.

Caption: Potential inhibition of a growth factor signaling pathway.

Conclusion and Future Directions

This guide has outlined the standard theoretical and computational methodologies that can be applied to investigate the properties of this compound. While specific published data for this molecule is limited, the protocols for DFT and molecular docking provide a robust framework for future research.

Future studies should focus on performing these detailed computational analyses to build a comprehensive in silico profile of this compound. The resulting data will be invaluable for understanding its chemical behavior and for guiding the synthesis and experimental evaluation of its biological activities. The integration of computational and experimental approaches will be crucial in unlocking the full potential of this and other novel benzothiazole derivatives in the fields of medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols for the Experimental Study of 2-benzyl-6-methyl-1,3-benzothiazole

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzothiazole and its derivatives represent a class of heterocyclic compounds with significant pharmacological interest due to their wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2-substituted benzothiazole scaffold, in particular, has been identified as a privileged structure in the development of novel therapeutic agents.[3] Studies have shown that these compounds can exert potent cytotoxic effects against various cancer cell lines by inducing apoptosis, causing cell cycle arrest, and modulating critical signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK.[1][4] This document provides a detailed experimental plan for the initial preclinical evaluation of a novel derivative, 2-benzyl-6-methyl-1,3-benzothiazole, focusing on its potential as an anticancer agent. The protocols outlined below cover initial cytotoxicity screening, mechanism of action elucidation through apoptosis and cell cycle analysis, and investigation of its impact on key cellular signaling pathways.

I. Experimental Design Workflow

The overall strategy involves a tiered approach, beginning with broad cytotoxicity screening to identify sensitive cancer cell lines and determine the compound's potency. Subsequent experiments are designed to unravel the underlying mechanism of action.

References

- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Antimicrobial Applications of Novel Benzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial potential of novel benzothiazole derivatives. The information compiled from recent studies highlights their efficacy against a broad spectrum of pathogens and offers detailed protocols for their synthesis and evaluation.

Introduction

Benzothiazole, a heterocyclic compound, has emerged as a significant scaffold in medicinal chemistry due to its wide range of biological activities.[1] Derivatives of benzothiazole have demonstrated potent antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The growing concern of antimicrobial resistance necessitates the development of new therapeutic agents, and benzothiazole derivatives represent a promising avenue of research.[3][4] Their mechanism of action often involves the inhibition of crucial microbial enzymes, such as DNA gyrase, dihydropteroate synthase (DHPS), and dihydroorotase, making them effective against resistant strains.[3][5]

Data Presentation: Antimicrobial Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for several novel benzothiazole derivatives against various microbial strains. This data is crucial for comparing the efficacy of different compounds and identifying potential candidates for further development.

Table 1: Antibacterial Activity of Novel Benzothiazole Derivatives

| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |

| 3e | Dialkyne substituted 2-aminobenzothiazole | Staphylococcus aureus | 3.12 | Ciprofloxacin | 6.25 | [6] |

| Enterococcus faecalis | 3.12 | Ciprofloxacin | 6.25 | [6] | ||

| Salmonella typhi | 3.12 | Ciprofloxacin | 6.25 | [6] | ||

| Escherichia coli | 3.12 | Ciprofloxacin | 6.25 | [6] | ||

| Klebsiella pneumoniae | 3.12 | Ciprofloxacin | 6.25 | [6] | ||

| Pseudomonas aeruginosa | 3.12 | Ciprofloxacin | 6.25 | [6] | ||

| 16c | Pyrazolone substituted benzothiazole | Staphylococcus aureus | 0.025 mM | Ampicillin | 0.179 mM | [7] |

| Staphylococcus aureus | 0.025 mM | Sulfadiazine | 1.998 mM | [7] | ||

| Thiophene 13 | Thiophene containing benzothiazole | Staphylococcus aureus | 3.125 | Chloramphenicol | 3.125 | [8] |

| 41c | Isatin-benzothiazole hybrid | Escherichia coli | 3.1 | Ciprofloxacin | 12.5 | [3] |

| Pseudomonas aeruginosa | 6.2 | Ciprofloxacin | 12.5 | [3] | ||

| 66c | Sulfonamide-benzothiazole analog | Pseudomonas aeruginosa | 3.1-6.2 | Chloramphenicol | - | [3] |

| Staphylococcus aureus | 3.1-6.2 | Sulphamethoxazole | - | [3] | ||

| Escherichia coli | 3.1-6.2 | - | - | [3] | ||

| 56, 59a-d | Schiff base containing benzothiazole | Klebsiella pneumoniae | 0.4-0.8 | Ciprofloxacin | 1 | [3] |

| A1, A2, A9 | - | Escherichia coli (ATCC 25922) | - | Ciprofloxacin | - | [9][10] |

| Staphylococcus aureus (ATCC 29737) | - | Ciprofloxacin | - | [9][10] |

Table 2: Antifungal Activity of Novel Benzothiazole Derivatives

| Compound ID | Derivative Class | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |

| 3n | Dialkyne substituted 2-aminobenzothiazole | Candida tropicalis | 1.56 | - | - | [6] |

| Candida albicans | 1.56 | - | - | [6] | ||

| Candida krusei | 1.56 | - | - | [6] | ||

| Cryptococcus neoformans | 1.56 | - | - | [6] | ||

| Aspergillus niger | 12.5 | - | - | [6] | ||

| Aspergillus fumigatus | 12.5 | - | [6] | |||

| Thiazole 3 | Thiazole containing benzothiazole | Aspergillus fumigatus | 6.25 | - | - | [8] |

| Pyrazolo[1,5-a]pyrimidine 21b | Pyrazolo[1,5-a]pyrimidine containing benzothiazole | Fusarium oxysporum | 6.25 | - | - | [8] |

| A1, A2, A4, A6, A9 | - | Aspergillus niger | - | Amphotericin-B | - | [9][10] |

| Candida albicans (NCIM 3102) | - | Amphotericin-B | - | [9][10] | ||

| 7a, 7d, 9a, 9d | Dihydropyrido[2,3-d]pyrimidin-4-one and Pyrrolo[2,1-b][6][7]benzothiazole | Various fungi | Higher than Cefotaxime and Fluconazole | Cefotaxime, Fluconazole | - | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and antimicrobial evaluation of novel benzothiazole derivatives.

Protocol 1: Synthesis of Benzothiazole Derivatives via Microwave-Assisted Knoevenagel Condensation

This protocol describes a general and efficient method for the synthesis of 2-(1,3-benzothiazol-2-yl)-3-(aryl)prop-2-enenitrile derivatives.[2]

Materials:

-

2-cyanomethyl-1,3-benzothiazole

-

Appropriate aromatic aldehyde

-

Absolute ethanol

-

Triethylamine

-

Microwave reactor

-

Thin Layer Chromatography (TLC) plates (petroleum ether:ethyl acetate, 3:1)

-

Standard laboratory glassware

Procedure:

-

In a microwave-safe reaction vessel, dissolve 2-cyanomethyl-1,3-benzothiazole and the appropriate aromatic aldehyde in absolute ethanol.

-

Add a catalytic amount of triethylamine to the mixture.

-

Place the vessel in the microwave reactor and irradiate at 60°C.

-

Monitor the reaction progress using TLC with a mobile phase of petroleum ether:ethyl acetate (3:1).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum.

-

Characterize the synthesized compound using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.[2]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Microdilution Method

This protocol outlines the procedure for determining the MIC of the synthesized benzothiazole derivatives against bacterial and fungal strains.[11]

Materials:

-

Synthesized benzothiazole derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

96-well microtiter plates

-

Sterile pipette tips and pipettors

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare a stock solution of each benzothiazole derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate broth medium to achieve a range of concentrations.

-

Prepare a standardized inoculum of each microbial strain according to CLSI guidelines.

-

Add the microbial inoculum to each well of the microtiter plate, including positive control wells (medium with inoculum, no compound) and negative control wells (medium only).

-

Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure turbidity.

Protocol 3: Agar Well Diffusion Method for Antimicrobial Screening

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[7]

Materials:

-

Synthesized benzothiazole derivatives

-

Bacterial and fungal strains

-

Agar plates with appropriate medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Sterile swabs

-

Sterile cork borer or well cutter

-

Micropipette and sterile tips

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar plate using a sterile swab to create a lawn.

-

Allow the inoculum to dry for a few minutes.

-

Using a sterile cork borer, create wells of a specific diameter in the agar.

-

Add a defined volume of the stock solution of each benzothiazole derivative to the respective wells.

-

Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds).

-

Incubate the plates under appropriate conditions (temperature and time).

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

The following diagrams illustrate key concepts related to the antimicrobial applications of benzothiazole derivatives.

Caption: Experimental workflow for the synthesis and antimicrobial evaluation of benzothiazole derivatives.

Caption: Proposed mechanisms of antimicrobial action for benzothiazole derivatives.

Caption: Logical relationship between benzothiazole scaffold modification and antimicrobial activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]

- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review on the Developments of Benzothiazole-containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jchr.org [jchr.org]

- 10. jchr.org [jchr.org]

- 11. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-benzyl-6-methyl-1,3-benzothiazole

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-benzyl-6-methyl-1,3-benzothiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the condensation of 2-amino-5-methylthiophenol with a phenylacetic acid derivative.

Issue 1: Low or No Product Yield

| Potential Cause | Recommended Solution |

| Inadequate activation of carboxylic acid | If using phenylacetic acid directly, ensure the activating agent (e.g., a carbodiimide like EDC or a stronger acid catalyst) is fresh and used in the correct stoichiometric amount. Alternatively, convert phenylacetic acid to a more reactive derivative such as phenylacetyl chloride prior to reaction. |

| Decomposition of 2-amino-5-methylthiophenol | This starting material can be susceptible to oxidation.[1] It is best to use it fresh or store it under an inert atmosphere (e.g., nitrogen or argon). If decomposition is suspected, purify the 2-amino-5-methylthiophenol before use. |

| Suboptimal reaction temperature | The condensation reaction may require heating. If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). Some methods suggest temperatures ranging from room temperature to 140°C, depending on the catalyst and solvent used.[2] |

| Catalyst inefficiency or poisoning | Ensure the chosen catalyst is appropriate for the reaction and has not expired. If using a metal-based catalyst, impurities in the starting materials or solvent could be acting as catalyst poisons. Purifying the reactants and using a dry, high-purity solvent may resolve this issue. |

| Incorrect solvent | The choice of solvent can significantly impact the reaction rate and yield. Solvents commonly used for benzothiazole synthesis include ethanol, dimethylformamide (DMF), and toluene.[3] If the yield is low, consider screening different solvents. |

Issue 2: Formation of Multiple Products (as seen on TLC or NMR)

| Potential Cause | Recommended Solution |

| Side reactions due to impurities | Ensure the purity of starting materials. Impurities in the 2-amino-5-methylthiophenol or phenylacetic acid derivative can lead to undesired side products. |

| Formation of an intermediate | The reaction proceeds through an intermediate imine thiophenol before cyclizing.[4] If the reaction is not complete, you may observe this intermediate. To promote full conversion to the final product, consider extending the reaction time or increasing the temperature. |

| Oxidation of the thiol group | The thiol group in 2-amino-5-methylthiophenol can be oxidized. Performing the reaction under an inert atmosphere can help to minimize this side reaction. |

| Self-condensation of reactants | Under certain conditions, the starting materials may undergo self-condensation. Adjusting the reaction conditions, such as temperature and catalyst, can help to favor the desired reaction pathway. |

Issue 3: Difficulty in Product Purification

| Potential Cause | Recommended Solution |

| Product is an oil and does not precipitate | If the product does not precipitate upon cooling, try adding a non-polar solvent like hexane to induce precipitation. If this fails, extraction followed by column chromatography is the recommended purification method. |

| Co-elution of product and impurities during column chromatography | Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) often provides good separation. |

| Product remains in the aqueous layer during extraction | If the product is protonated (e.g., due to an acidic workup), it may be more soluble in the aqueous layer. Neutralize the solution with a base (e.g., sodium bicarbonate solution) before extraction to ensure the product is in its neutral, more organic-soluble form. |

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the condensation reaction between 2-amino-5-methylthiophenol and a derivative of phenylacetic acid, such as phenylacetyl chloride or phenylacetic acid itself in the presence of a coupling agent.[5] This reaction is a specific example of the general synthesis of 2-substituted benzothiazoles.[4]

Q2: How can I prepare the starting material, 2-amino-5-methylthiophenol?

A2: 2-amino-5-methylthiophenol is not as commonly available as other substituted anilines. It can be synthesized from p-toluidine through a multi-step process involving thiocyanation followed by cyclization and subsequent hydrolysis of the resulting 2-amino-6-methylbenzothiazole.

Q3: What catalysts can be used to improve the yield of the condensation reaction?

A3: A variety of catalysts have been shown to be effective for the synthesis of 2-substituted benzothiazoles. These include acid catalysts such as H₂O₂/HCl, reusable solid catalysts like samarium triflate, and even biocatalysts.[2][6] The optimal catalyst will depend on the specific reaction conditions.

Q4: My reaction is complete according to TLC, but I am having trouble isolating the product. What should I do?

A4: If the product does not precipitate, it is likely soluble in the reaction solvent. First, try to remove the solvent under reduced pressure. If the residue is an oil, attempt to induce crystallization by adding a small amount of a non-polar solvent and scratching the side of the flask. If this is unsuccessful, the product will need to be purified by column chromatography.

Q5: What are some "green" or environmentally friendly approaches to this synthesis?

A5: Green chemistry approaches to benzothiazole synthesis focus on using less hazardous reagents and solvents.[3] This includes the use of reusable catalysts, solvent-free reaction conditions, and microwave-assisted synthesis to reduce reaction times and energy consumption.[1] For instance, some methods utilize water as a solvent or employ catalysts that can be easily recovered and reused.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Substituted Benzothiazoles

| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| H₂O₂/HCl | 2-aminothiophenol, aromatic aldehydes | Ethanol | Room Temp. | 45-60 min | 85-94 | [2] |

| SiO₂–HNO₃ | 2-aminothiophenol, aldehydes | Solvent-free | Shaking | - | 83-98 | [2] |

| Ag₂O | 2-aminothiophenol, aldehydes | Microwave | 80 | 4-8 min | 92-98 | [2] |

| Zn(OAc)₂·2H₂O | 2-aminothiophenol, aldehydes | Solvent-free | 80 | 30-60 min | 67-96 | [7] |

| L-proline | 2-aminothiophenol, aromatic acids | Solvent-free (Microwave) | - | - | Moderate to good | [8] |

| Samarium triflate | o-amino(thio)phenols, aldehydes | Aqueous medium | - | - | - | [6] |

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-amino-5-methylthiophenol and Phenylacetyl Chloride

This protocol is a representative procedure based on common methods for the synthesis of 2-substituted benzothiazoles.

Materials:

-

2-amino-5-methylthiophenol

-

Phenylacetyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-5-methylthiophenol (1 equivalent) in dry dichloromethane.

-

Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of phenylacetyl chloride (1.05 equivalents) in dry dichloromethane to the cooled mixture with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting decision tree for low product yield.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) | MDPI [mdpi.com]

- 5. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzothiazole synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]

optimization of reaction conditions for benzothiazole synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of benzothiazole synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of benzothiazole and its derivatives.

| Problem | Possible Cause | Suggested Solution |

| Low or No Product Yield | Inappropriate catalyst or catalyst deactivation. | - Ensure the correct catalyst is chosen for the specific reaction. For the condensation of 2-aminothiophenol (2-ABT) with aldehydes, options like H₂O₂/HCl, Ag₂O, or ionic liquids have shown high efficacy.[1][2] - If reusing a catalyst, be aware that its activity can decrease. For example, some catalysts show a significant drop in yield after just three cycles.[1] Consider reactivating the catalyst or using a fresh batch. |

| Sub-optimal reaction temperature. | - Temperature is a critical parameter. For instance, a reaction of 2-ABT and ketones achieved optimal results at 140°C in a chlorobenzene/DMSO solvent mixture.[1] Conversely, some protocols using H₂O₂/HCl work well at room temperature.[2] Optimize the temperature based on the specific protocol. | |

| Unsuitable solvent. | - The choice of solvent can significantly impact yield. In some cases, solvent-free conditions at 80°C have produced excellent yields (84-95%).[1] In other protocols, a mixture like 1,4-dioxane/H₂O was found to be optimal.[3] Experiment with different solvents or solvent-free systems as described in the literature. | |

| Incompatible substrates. | - The nature of the substituent on the reactants can influence the yield. Some methods are not suitable for aliphatic aldehydes or result in moderate yields with heteroaromatic aldehydes.[1] If working with a challenging substrate, look for specialized protocols designed for that class of compounds. | |

| Formation of Byproducts / Impure Product | Incorrect solvent choice. | - The solvent can sometimes participate in side reactions. For example, using ethyl acetate as a solvent in one study led to the formation of a 2-benzyl-3-phenyl-3,4-dihydro-H-benzo[e][1][2][4]thiadiazine byproduct.[1] |

| Oxidation of starting materials. | - 2-aminothiophenols are susceptible to oxidation.[5] Ensure reactions are carried out under an inert atmosphere (e.g., nitrogen) if the protocol is sensitive to air. | |

| Reaction conditions too harsh. | - High temperatures or microwave irradiation can sometimes cause cleavage of heterocycles, leading to lower yields and impurities, especially with heteroaromatic aldehydes.[1] | |

| Difficulty in Product Isolation | Need for column chromatography. | - Many reported methods require purification by column chromatography to isolate the final product, which can be a drawback.[1] |

| Heterogeneous catalyst removal. | - While heterogeneous catalysts simplify product purification, ensure complete removal by filtration. Catalysts like silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) are designed for easy removal.[2] | |

| Poor Catalyst Reusability | Catalyst poisoning or degradation. | - The catalyst may be poisoned by impurities in the reactants or solvent, or it may not be stable under the reaction conditions. The yield can decrease rapidly, for instance, from 85% to 69% after three cycles.[1] Consider using a more robust or recyclable catalyst, such as certain nanorod-shaped ionogels that have shown high stability.[1] |

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing 2-substituted benzothiazoles?

A1: The condensation reaction between 2-aminothiophenol (2-ABT) and a carbonyl-containing compound is the most widely used method.[6] This approach can utilize various reactants like aldehydes, ketones, carboxylic acids, acyl chlorides, or esters to introduce a wide range of substituents at the 2-position of the benzothiazole core.[1][7]

Q2: How do I select the appropriate catalyst for my benzothiazole synthesis?

A2: Catalyst selection depends on the desired reaction conditions and environmental considerations.

-

For Green Chemistry: H₂O₂/HCl in ethanol is an excellent choice for a simple, efficient reaction at room temperature with high yields (85-94%).[2] Nature-friendly options also include nanorod-shaped ionogels in solvent-free conditions.[1]

-

For High Yields & Speed: Silver oxide (Ag₂O) under microwave irradiation can produce impressive yields (92-98%) in very short reaction times (4-8 minutes).[1]

-

For Mild Conditions: Using Pd/C as a catalyst allows for the cyclization of o-iodothiobenzanilide derivatives at room temperature without ligands or additives.[4]

Q3: What are the advantages of using microwave-assisted synthesis?

A3: Microwave irradiation can significantly accelerate the synthesis of benzothiazoles. Compared to conventional heating, it often leads to shorter reaction times (e.g., 3-15 minutes), improved yields, and can expand the range of compatible substrates.[1][2]

Q4: Are there reaction conditions that do not require a metal catalyst?

A4: Yes, several metal-free protocols have been developed. One method involves the reaction of aryl methyl ketones with 2-aminothiophenol in DMSO.[7] Another approach uses a simple mixture of H₂O₂/HCl in ethanol at room temperature.[2] Additionally, some three-component reactions using elemental sulfur can proceed without any added catalyst.[8]

Q5: How do electron-donating or electron-withdrawing groups on the aldehyde reactant affect the reaction?

A5: The effect of substituents can vary depending on the specific synthetic method. In many modern protocols, both electron-donating (EDG) and electron-withdrawing (EWG) groups on aromatic aldehydes are well-tolerated and result in excellent yields.[1][2] However, in some cases, yields may vary. For example, one study noted that while most substituted aldehydes gave yields ≥90%, a hydroxy-substituted aldehyde yielded 86%.[1]

Comparative Data on Reaction Conditions

The following tables summarize quantitative data for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and various aldehydes under different catalytic systems.

Table 1: Comparison of Various Catalytic Systems

| Catalyst | Solvent | Temperature (°C) | Time | Yield Range (%) | Reference |

| H₂O₂/HCl | Ethanol | Room Temp | 45-60 min | 85-94% | [1][2] |

| Ag₂O | Microwave (MW) | - | 4-8 min | 92-98% | [1] |

| Nanorod Ionogel | Solvent-free | 80 | 10-25 min | 84-95% | [1] |

| Glycerol | Microwave (MW), 180W | 100 | 4-8 min | 78-96% | [1] |

| SnP₂O₇ | - | - | 8-35 min | 87-95% | [2] |

| None (Photo-oxidative) | 1,4-dioxane/H₂O | Room Temp | 20 h | ~88% | [3] |

Key Experimental Protocols

Protocol 1: Green Synthesis using H₂O₂/HCl at Room Temperature

This protocol describes an environmentally friendly and efficient method for synthesizing 2-substituted benzothiazoles.

Reactants & Reagents:

-

2-Aminothiophenol (2-ABT)

-

Substituted Aldehyde

-

Hydrogen Peroxide (H₂O₂)

-

Hydrochloric Acid (HCl)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiophenol and the substituted aldehyde in ethanol.

-

The optimal ratio of reactants and catalysts was found to be 1:1:6:3 (2-ABT : Aldehyde : H₂O₂ : HCl).[1][2]

-

Add the appropriate amounts of H₂O₂ and HCl to the mixture.

-

Stir the reaction mixture at room temperature.

-

The reaction is typically complete within 45 to 60 minutes.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated via standard workup procedures. This method is noted for its easy product isolation.[1]

Protocol 2: Rapid Synthesis using Microwave Irradiation

This protocol is suitable for achieving very high yields in a short amount of time.

Reactants & Reagents:

-

2-Aminothiophenol (2-ABT)

-

Substituted Aldehyde

-

Silver Oxide (Ag₂O) as catalyst

Procedure:

-

Combine 2-aminothiophenol, the substituted aldehyde, and a catalytic amount of Ag₂O in a microwave-safe reaction vessel.

-

Irradiate the mixture in a microwave reactor.

-

The reaction is typically complete in 4 to 8 minutes, with reported yields between 92-98%.[1]

-

After the reaction is complete and the vessel has cooled, dissolve the mixture in an appropriate solvent.

-

Remove the catalyst by filtration.

-

Purify the product, often by column chromatography, to obtain the final 2-substituted benzothiazole.[1]

Visual Guides

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzothiazole synthesis [organic-chemistry.org]

- 5. ijper.org [ijper.org]

- 6. mdpi.com [mdpi.com]

- 7. pharmacyjournal.in [pharmacyjournal.in]

- 8. researchgate.net [researchgate.net]

troubleshooting guide for 2-benzyl-6-methyl-1,3-benzothiazole experiments

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-benzyl-6-methyl-1,3-benzothiazole.

Section 1: Synthesis and Purification

This section addresses common issues encountered during the synthesis and purification of this compound and related derivatives.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in benzothiazole synthesis can stem from several factors:

-

Purity of Starting Materials: The primary starting material, a substituted 2-aminobenzenethiol, is prone to oxidation.[1] Ensure you are using fresh or properly stored reagents. The purity of the benzylating agent (e.g., phenylacetic acid or benzyl halide) is also critical.

-

Reaction Conditions: Benzothiazole formation often requires specific temperatures and reaction times. For instance, condensation reactions may require refluxing for several hours.[2][3] Inadequate heating or premature termination of the reaction can lead to low conversion.

-

Atmosphere: Reactions involving easily oxidizable thiols should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the formation of disulfide side products.

-

Side Reactions: The formation of thioamides or other intermediates that do not cyclize efficiently can reduce the yield of the desired benzothiazole.[3][4]

Q2: I'm observing multiple spots on my Thin Layer Chromatography (TLC) plate post-reaction. What could they be?

A2: Multiple spots on a TLC plate indicate a mixture of compounds. Besides your target product, these could include:

-

Unreacted 2-amino-5-methylbenzenethiol.

-

Unreacted benzylating agent.

-

Disulfide byproducts from the oxidation of the starting aminothiophenol.

-

An intermediate benzothiazoline, which is an unoxidized form of the final product.

-

Other side products from competing reaction pathways.

Running co-spots with your starting materials can help identify them. Characterization of the crude mixture by LC-MS is highly recommended for identifying the masses of the various components.

Q3: What is the most effective method for purifying crude this compound?

A3: The most common and effective purification method is column chromatography on silica gel.[5] A solvent system of ethyl acetate and hexane is typically used. The polarity can be adjusted based on the TLC analysis of your crude product. Recrystallization from a suitable solvent system, such as ethanol/water, can be employed for further purification after chromatography.[2][6]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized method based on the condensation of a substituted 2-aminobenzenethiol with a carboxylic acid, a common route for synthesizing 2-substituted benzothiazoles.[1][3]

Materials:

-

2-Amino-5-methylbenzenethiol

-

Phenylacetic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine 2-amino-5-methylbenzenethiol (1 equivalent) and phenylacetic acid (1.1 equivalents).

-

Add polyphosphoric acid (PPA) as a catalyst and dehydrating agent.

-

Heat the mixture at 120-140°C for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress using TLC.

-

After completion, cool the reaction mixture to room temperature and carefully quench with ice-cold water.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid using column chromatography (Hexane/Ethyl Acetate gradient).

Diagram: General Synthesis Workflow

Caption: Workflow for the synthesis and characterization of the target compound.

Section 2: Characterization and Analysis

This section provides guidance on interpreting analytical data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts in the ¹H NMR spectrum for this compound?

A1: While the exact spectrum must be acquired experimentally, you can predict the key signals based on the structure:

-

Methyl Group (-CH₃): A singlet around δ 2.2-2.5 ppm.[2]

-

Benzyl Group (-CH₂-): A singlet for the methylene protons around δ 4.0-4.5 ppm.

-

Aromatic Protons: A series of multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the benzothiazole ring system and the benzyl phenyl ring.[2]

Q2: My melting point is broad or lower than the literature value. What does this indicate?

A2: A broad or depressed melting point is a classic indicator of an impure sample. The presence of solvents or side products can disrupt the crystal lattice of the pure compound, causing it to melt over a range and at a lower temperature. Further purification is recommended.

Q3: How can I confirm the successful formation of the benzothiazole ring versus an uncyclized thioamide intermediate?

A3: Mass spectrometry is definitive for confirming the molecular weight of the final product. Additionally, Infrared (IR) spectroscopy can be insightful. The disappearance of the N-H and C=O stretches from the thioamide intermediate and the appearance of the characteristic C=N stretch (around 1610 cm⁻¹) of the thiazole ring would suggest successful cyclization.[2]

Data Tables

Table 1: Physicochemical and Spectroscopic Data for Related Benzothiazoles

| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Key ¹H NMR Signals (δ ppm) |

| 2-Amino-6-methylbenzothiazole | C₈H₈N₂S | 80% | 145°C | 7.32-7.26 (3H, m, Ar-H), 3.45 (2H, s, NH₂), 2.34 (3H, s, CH₃)[2] |

| 2-Hydrazino-6-methylbenzothiazole | C₈H₉N₃S | 43% | 192°C | 9.59 (1H, s, NH), 7.34-7.11 (5H, m, Ar-H), 3.37 (2H, s, NH₂), 2.26 (3H, s, CH₃)[2] |

| GG7 (A 2,4-dichloroacetophenone derivative) | C₁₆H₁₃Cl₂N₃S | 54% | 177°C | 9.59 (1H, s, NH), 7.25-7.11 (7H, m, Ar-H), 3.40 (3H, s, CH₃), 2.26 (3H, s, CH₃)[2] |

Section 3: Biological Assays

This section covers common issues when using this compound in biological experiments.

Frequently Asked Questions (FAQs)

Q1: My compound is precipitating out of the media in my cell-based assay. How can I improve its solubility?

A1: Benzothiazole derivatives are often hydrophobic and have poor aqueous solubility.

-

Use a Co-solvent: The standard practice is to dissolve the compound in a biocompatible organic solvent like DMSO to create a high-concentration stock solution.[4] This stock can then be diluted into the aqueous assay buffer or cell media. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity.

-

Sonication: Gentle sonication can sometimes help dissolve the compound in the final media.

-

Formulation: For in vivo studies, formulation with solubilizing agents like cyclodextrins or Cremophor may be necessary.

Q2: I am not observing any biological activity, even though similar compounds are reported to be active. What should I check?

A2: A lack of activity can be due to several factors beyond the compound's intrinsic properties:

-

Compound Purity and Integrity: Verify the purity of your compound. Impurities could inhibit the expected activity. Also, confirm the compound has not degraded during storage.

-

Assay Conditions: Ensure the compound is stable under your specific assay conditions (pH, temperature, light exposure).

-

Cell Permeability: The compound may not be effectively crossing the cell membrane. Assays with cell lysates or purified enzymes can help determine if the issue is permeability.

-

Mechanism of Action: The specific substitutions on your benzothiazole (the 2-benzyl and 6-methyl groups) may alter its binding to the biological target compared to other derivatives.

Diagram: Troubleshooting Logic for Low Synthesis Yield

Caption: Decision tree for troubleshooting low reaction yields.

Diagram: Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt pathway by the compound.

References

- 1. ijper.org [ijper.org]

- 2. jyoungpharm.org [jyoungpharm.org]

- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzothiazole synthesis [organic-chemistry.org]

- 5. puigdomenech.eu [puigdomenech.eu]

- 6. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Purification of 2-benzyl-6-methyl-1,3-benzothiazole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for 2-benzyl-6-methyl-1,3-benzothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: The most common impurities depend on the synthetic route employed. A prevalent method for synthesizing this compound is the condensation of 5-methyl-2-aminothiophenol with a phenylacetic acid derivative (e.g., phenylacetyl chloride or phenylacetic acid). In this case, likely impurities include:

-

Unreacted Starting Materials:

-

5-methyl-2-aminothiophenol

-

Phenylacetic acid or phenylacetyl chloride

-

-

Side-Products:

-

Products from the self-condensation of 5-methyl-2-aminothiophenol.

-

Byproducts from the decomposition of heat-sensitive reagents.

-

-

Residual Solvents and Reagents:

-

Solvents used in the reaction and work-up (e.g., toluene, ethanol, dichloromethane).

-

Catalysts or reagents used for condensation (e.g., polyphosphoric acid, acidic or basic catalysts).

-

Q2: What are the recommended primary purification techniques for this compound?

A2: The two primary and most effective purification techniques for this compound are column chromatography and recrystallization.

-

Column Chromatography: This is a versatile technique for separating the target compound from a wide range of impurities. Silica gel is the most common stationary phase.

-

Recrystallization: This method is excellent for obtaining highly pure crystalline material, provided a suitable solvent is found. It is often used as a final purification step after initial purification by chromatography.

Q3: How can I monitor the purity of my fractions during purification?

A3: Thin-layer chromatography (TLC) is the most common and rapid method for monitoring the purity of fractions from column chromatography or for assessing the purity of the crude and recrystallized product. A suitable solvent system for TLC will show good separation between the desired product and its impurities.

Troubleshooting Guides

Column Chromatography

Issue 1: The compound is not moving from the origin on the TLC plate or the column.

| Possible Cause | Troubleshooting Step |

| Solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |

| Compound is highly polar and strongly adsorbed to the silica gel. | Consider switching to a more polar solvent system, such as dichloromethane/methanol. In some cases, adding a small amount of a basic modifier like triethylamine or a few drops of ammonium hydroxide to the eluent can help elute basic compounds. |

| Compound has poor solubility in the eluent. | Ensure the chosen eluent is a good solvent for your compound at the concentration you are using. |

Issue 2: Poor separation of the product from impurities.

| Possible Cause | Troubleshooting Step |

| Inappropriate solvent system. | Perform a thorough TLC analysis with various solvent systems to find the one that provides the best separation (largest ΔRf) between your product and the impurities. |

| Column is overloaded. | Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight). |

| Flow rate is too fast. | A slower flow rate allows for better equilibration between the stationary and mobile phases, leading to improved separation. |

| Cracks or channels in the silica gel column. | Ensure the column is packed uniformly without any air bubbles or cracks. Wet packing (slurry packing) is often preferred over dry packing. |

Issue 3: The product elutes as a broad band or with significant tailing.

| Possible Cause | Troubleshooting Step |

| Compound is interacting too strongly with the silica gel. | Add a small amount of a polar solvent (e.g., methanol) or a modifier (e.g., triethylamine for basic compounds) to the eluent. |

| The sample was loaded in a solvent that is too polar. | Load the sample in the least polar solvent in which it is soluble, preferably the initial eluting solvent. |

| Column is overloaded. | Reduce the amount of crude material loaded onto the column. |

Recrystallization

Issue 1: The compound does not dissolve in the chosen solvent, even at boiling point.

| Possible Cause | Troubleshooting Step |

| The solvent is not suitable. | The compound has low solubility in the chosen solvent. Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold. |

Issue 2: The compound dissolves at room temperature or does not precipitate upon cooling.

| Possible Cause | Troubleshooting Step |

| The solvent is too good a solvent for the compound. | Add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution until turbidity persists. Then, gently heat until the solution becomes clear and allow it to cool slowly. |

| The solution is not saturated. | Reduce the volume of the solvent by evaporation and then allow the solution to cool again. |

| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound. |

Issue 3: The compound precipitates as an oil instead of crystals.

| Possible Cause | Troubleshooting Step |

| The solution is cooling too rapidly. | Allow the solution to cool to room temperature slowly, and then place it in an ice bath. |

| The melting point of the compound is lower than the boiling point of the solvent. | Choose a lower-boiling solvent. |

| Presence of impurities. | The impurities may be preventing crystal lattice formation. Try to purify the compound by another method (e.g., column chromatography) before recrystallization. |

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography and TLC

| Technique | Stationary Phase | Mobile Phase (Eluent) | Notes |

| TLC/Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | Good for separating non-polar to moderately polar compounds. The ratio can be adjusted based on the polarity of the impurities. |

| TLC/Column Chromatography | Silica Gel | Dichloromethane / Methanol (e.g., 99:1 to 95:5 v/v) | Suitable for more polar compounds. |

| TLC/Column Chromatography | Silica Gel | Dichloromethane / Methanol / Ammonium Hydroxide (e.g., 90:9:1 v/v/v) | Useful for basic benzothiazole derivatives to prevent tailing. |

Table 2: Common Recrystallization Solvents

| Solvent | Compound Solubility | Notes |

| Ethanol | Soluble when hot, less soluble when cold. | A commonly used solvent for many organic compounds. |

| Isopropanol | Similar to ethanol. | Can be a good alternative to ethanol. |

| Toluene | Soluble when hot, less soluble when cold. | A higher boiling point solvent, good for less soluble compounds. |

| Hexane / Ethyl Acetate | Soluble in hot mixture, precipitates upon cooling. | The ratio can be adjusted to achieve optimal solubility. |

| Diethyl Ether / Hexane | Soluble in diethyl ether, insoluble in hexane. | Diethyl ether is used to dissolve the compound, and hexane is added as an anti-solvent. |

Experimental Protocols

Protocol 1: Purification by Column Chromatography

-

Slurry Preparation: In a beaker, add silica gel to the initial, least polar eluent (e.g., 95:5 Hexane/Ethyl Acetate). Stir to create a uniform slurry.

-

Column Packing: Pour the slurry into the chromatography column. Allow the solvent to drain until it is just above the silica gel surface.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully add the sample solution to the top of the silica gel.

-

Elution: Begin eluting with the initial solvent system. Collect fractions and monitor them by TLC.

-

Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.

-

Fraction Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

-

Dissolution: In a flask, add the crude or partially purified this compound and a small amount of a suitable solvent (e.g., ethanol).

-

Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

-

Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Caption: General workflow for the purification of this compound.

Caption: A logical decision tree for troubleshooting common purification issues.

Technical Support Center: Enhancing the Stability of 2-benzyl-6-methyl-1,3-benzothiazole in Solution

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 2-benzyl-6-methyl-1,3-benzothiazole in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound observed in solution upon storage.

Question: My solution of this compound is showing a rapid decrease in purity, even when stored at room temperature. What could be the cause and how can I mitigate this?

Answer: Rapid degradation at room temperature can be attributed to several factors, primarily hydrolysis, oxidation, and photodegradation. Benzothiazole derivatives can be susceptible to these degradation pathways.

-

Hydrolysis: The thiazole ring can be susceptible to hydrolysis, especially at non-neutral pH. The rate of hydrolysis is often dependent on the pH of the solution.

-

Oxidation: The sulfur atom in the benzothiazole ring can be prone to oxidation, potentially leading to the formation of sulfoxides or sulfones, or even ring-opening products.[1][2]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various degradation products.[3][4]

Troubleshooting Steps:

-

pH Control: Ensure your solution is buffered at a neutral or slightly acidic pH. The optimal pH for stability should be determined experimentally.

-

Inert Atmosphere: To minimize oxidation, degas your solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Light Protection: Store the solution in amber-colored vials or wrap the container in aluminum foil to protect it from light.[5][6]

-

Temperature Control: Store the solution at a lower temperature (e.g., 2-8 °C or -20 °C) to slow down the rate of all potential degradation reactions.

Issue 2: Precipitation or cloudiness observed in the solution over time.

Question: I've prepared a solution of this compound, but it becomes cloudy or forms a precipitate after a short period. What is happening?

Answer: Precipitation can occur due to several reasons:

-

Poor Solubility: The compound may have limited solubility in the chosen solvent, and with slight temperature fluctuations, it can precipitate out.

-

Degradation Product Insolubility: A degradation product might be less soluble than the parent compound, leading to its precipitation.

-

Polymorphism: The compound might be converting to a less soluble polymorphic form over time.

Troubleshooting Steps:

-

Solubility Assessment: Re-evaluate the solubility of this compound in your chosen solvent system. Consider using a co-solvent to improve solubility.

-

Analyze the Precipitate: If possible, isolate and analyze the precipitate (e.g., by HPLC, LC-MS, or NMR) to determine if it is the parent compound or a degradation product.

-

Formulation Adjustment: Consider the use of solubilizing excipients, such as cyclodextrins or surfactants, to enhance and maintain the solubility of the compound in your formulation.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

Based on the chemistry of related benzothiazole compounds, the primary degradation pathways for this compound are likely to be:

-

Photodegradation: Upon exposure to light, it may undergo photodimerization or, in the presence of oxygen, form photooxidative products like 2-hydroxybenzothiazole derivatives.[3][4]

-

Oxidative Degradation: The benzothiazole ring can undergo oxidative cleavage, potentially leading to the formation of acylamidobenzene sulfonate esters.[1][2] The sulfur atom is also a potential site for oxidation.

-

Hydrolytic Degradation: The thiazole ring may be susceptible to hydrolysis, which is often catalyzed by acidic or basic conditions.

2. How does pH affect the stability of this compound in aqueous solutions?

3. What are the recommended storage conditions for solutions of this compound?

To maximize stability, solutions of this compound should be stored:

-

Protected from light: Use amber glassware or light-opaque containers.

-

At reduced temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended.

-

Under an inert atmosphere: Purge the headspace of the container with nitrogen or argon to prevent oxidation.

-

At an optimal pH: If in an aqueous solution, buffer it to the pH of maximum stability as determined by experimental studies.

4. Are there any excipients that can be used to enhance the stability of this compound in a formulation?

Yes, several types of excipients can potentially enhance stability:

-

Antioxidants: To prevent oxidative degradation, consider adding antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.

-

Chelating Agents: Metal ions can catalyze degradation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.

-

Buffering Agents: To maintain the optimal pH, use a suitable buffer system (e.g., phosphate or citrate buffers).

-

Solubilizers: If precipitation is an issue, excipients like cyclodextrins, polysorbates (e.g., Tween® 80), or polyethylene glycols (PEGs) can improve solubility and stability.

A thorough drug-excipient compatibility study is essential to ensure the selected excipients do not introduce new stability issues.[7][8]

Data Presentation

Table 1: Illustrative pH-Rate Profile for the Hydrolysis of a Benzothiazole Derivative at 25°C

(Note: This table presents hypothetical data for illustrative purposes to demonstrate a typical pH-rate profile. Actual data for this compound must be determined experimentally.)

| pH | Apparent First-Order Rate Constant (k_obs) (s⁻¹) | Half-life (t½) (hours) |

| 3.0 | 5.2 x 10⁻⁶ | 36.9 |

| 5.0 | 1.1 x 10⁻⁶ | 175.2 |

| 7.0 | 8.5 x 10⁻⁷ | 226.9 |

| 9.0 | 3.4 x 10⁻⁶ | 56.5 |

| 11.0 | 9.8 x 10⁻⁶ | 19.6 |

Table 2: Example of Forced Degradation Study Results for a Benzothiazole Analogue

(Note: This table provides an example of typical outcomes from a forced degradation study. The specific conditions and results for this compound will need to be established through experimentation.)

| Stress Condition | Duration | Degradation (%) | Major Degradation Products Identified |

| 0.1 M HCl | 24 hours | 15.2 | Hydrolysis Product A |

| 0.1 M NaOH | 8 hours | 28.5 | Hydrolysis Product B, Ring-opened species |

| 10% H₂O₂ | 12 hours | 45.1 | Oxidative Product C (Sulfoxide), Ring-opened species |

| Heat (80°C) | 48 hours | 8.3 | Thermally induced degradants |

| Photostability (ICH Q1B) | 1.2 million lux hours | 22.7 | Photodegradation Product D, Dimer |

Experimental Protocols

Protocol 1: pH-Stability Profiling

-

Buffer Preparation: Prepare a series of buffers covering a pH range of interest (e.g., pH 2 to 12).

-

Solution Preparation: Prepare stock solutions of this compound in a suitable organic solvent. Dilute the stock solution into each buffer to a final known concentration.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 25°C, 40°C, or 60°C).

-

Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution.

-

Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

-

Data Analysis: Plot the natural logarithm of the concentration versus time to determine the apparent first-order rate constant (k_obs) at each pH. The pH of maximum stability corresponds to the lowest k_obs.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[9]

-

Acid Hydrolysis: Incubate the compound in 0.1 M HCl at a specified temperature (e.g., 60°C) for a set duration.

-

Base Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature or a slightly elevated temperature for a suitable time.

-

Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).

-

Photodegradation: Expose the compound in a transparent container to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[5][10] A dark control should be run in parallel.

-

Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to separate and identify the degradation products. The goal is to achieve a target degradation of 5-20%.

Visualizations

Caption: Potential degradation pathways for this compound.

Caption: Troubleshooting workflow for enhancing solution stability.

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. researchgate.net [researchgate.net]

- 3. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ema.europa.eu [ema.europa.eu]

- 6. q1scientific.com [q1scientific.com]

- 7. scispace.com [scispace.com]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. pharmtech.com [pharmtech.com]

- 10. database.ich.org [database.ich.org]

Technical Support Center: Method Refinement for Biological Assays Involving 2-benzyl-6-methyl-1,3-benzothiazole

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-benzyl-6-methyl-1,3-benzothiazole and related benzothiazole derivatives in biological assays.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions.

| Problem | Potential Cause | Suggested Solution |

| Low or No Compound Activity | Poor Solubility: this compound, like many benzothiazole derivatives, can have limited aqueous solubility, leading to precipitation in assay media.[1] | - Prepare stock solutions in 100% DMSO.[1] - Ensure the final DMSO concentration in the assay does not exceed 0.5-1% to avoid solvent-induced cytotoxicity.[1] - Visually inspect wells for precipitation after compound addition. - Consider using a solubility-enhancing excipient if issues persist. |

| Compound Degradation: The compound may be unstable in the assay medium over the course of the experiment. | - Minimize the time the compound is in aqueous solution before being added to the cells. - Prepare fresh dilutions of the compound for each experiment. - Assess compound stability in your specific cell culture medium using analytical methods like HPLC. | |

| Incorrect Target or Cell Line: The selected cell line may not express the target of interest or possess the necessary signaling pathways for the compound to elicit a response. | - Confirm target expression in your cell line using techniques like Western blot or qPCR. - Review literature to ensure the cell line is appropriate for the expected mechanism of action. | |

| High Variability Between Replicates | Inconsistent Compound Dispensing: Inaccurate or inconsistent pipetting of the compound can lead to significant well-to-well variations. | - Use calibrated pipettes and appropriate tips for the volumes being dispensed. - For multi-well plates, consider using a multichannel pipette or an automated liquid handler. - Mix the compound dilution thoroughly before adding to the assay plate. |

| Edge Effects in Multi-Well Plates: Evaporation from the outer wells of a microplate can concentrate the compound and media components, leading to skewed results. | - Avoid using the outermost wells of the plate for experimental samples. - Fill the outer wells with sterile water or PBS to maintain humidity. - Ensure proper sealing of the plate during incubation. | |

| Cell Seeding Inconsistency: Uneven cell distribution across the plate will result in variable cell numbers per well, affecting assay readouts. | - Ensure a single-cell suspension before seeding by gentle pipetting or vortexing. - Work quickly to prevent cells from settling in the reservoir during plating. - Allow plates to sit at room temperature for 15-20 minutes before incubation to allow for even cell settling. | |

| Assay Interference | Fluorescence Interference: Benzothiazole derivatives can be fluorescent, which may interfere with fluorescence-based assays (e.g., some viability assays, reporter assays).[2][3][4] | - Run a control plate with the compound in cell-free media to measure its intrinsic fluorescence at the assay's excitation/emission wavelengths. - If interference is significant, consider using a non-fluorescent assay method (e.g., colorimetric or luminescence-based). - Some benzothiazole derivatives exhibit pH-dependent fluorescence; ensure your buffer system is robust.[2] |

| Colorimetric Assay Interference: The compound may absorb light at the same wavelength as the assay's chromophore, leading to false readings. | - Run a compound-only control to measure its absorbance at the assay wavelength and subtract this background from the experimental wells. | |

| Non-Specific Binding/Promiscuity: At higher concentrations, compounds can aggregate or bind non-specifically to proteins, leading to off-target effects or assay artifacts.[5] | - Test the compound in a counterscreen or an orthogonal assay to confirm on-target activity. - Include a structurally similar but inactive analog as a negative control if available. - Be cautious of steep dose-response curves, which can sometimes indicate non-specific activity. |

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for benzothiazole derivatives in cancer cell lines?

A1: While the exact mechanism can vary between derivatives, many benzothiazoles exhibit anticancer activity by inducing apoptosis (programmed cell death) and causing cell cycle arrest, often at the G1 phase.[6] They have been shown to modulate the activity of key signaling proteins involved in cell survival and proliferation, such as p53, PTEN, and MAP kinases (ERK1/2, p38).[6] Some derivatives also act as inhibitors of specific kinases like VEGFR-2 and BRAF.[7]

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).[1] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, create intermediate dilutions from the stock solution in DMSO before making the final dilution in your aqueous assay buffer or cell culture medium.

Q3: What are the common in vitro assays used to evaluate the biological activity of benzothiazole compounds?

A3: The most common assays are cytotoxicity or cell viability assays to determine the concentration at which the compound inhibits cell growth (IC50). These include:

-

MTT Assay: A colorimetric assay that measures metabolic activity.[8][9]

-

SRB (Sulforhodamine B) Assay: A colorimetric assay that measures cellular protein content.[10]

-

CellTiter-Glo® Luminescent Cell Viability Assay: A luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.

Other relevant assays include apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis by flow cytometry, and specific enzyme inhibition assays.[6]

Q4: Can the benzothiazole core interfere with high-throughput screening (HTS) assays?

A4: Yes, the benzothiazole scaffold can present challenges in HTS. Due to their aromatic nature, some derivatives are fluorescent, which can interfere with fluorescence-based readouts.[2][3][4] They can also be "frequent hitters" or promiscuous inhibitors due to non-specific binding or aggregation at high concentrations.[5] It is crucial to perform appropriate control experiments, such as testing for compound autofluorescence and using orthogonal assays to validate primary hits.[5][11]

Q5: What signaling pathways are commonly affected by anticancer benzothiazole derivatives?

A5: Benzothiazole derivatives have been shown to impact several critical cancer-related signaling pathways. One key pathway is the PI3K/AKT/mTOR pathway, which is central to cell growth, proliferation, and survival.[12] By modulating proteins like PTEN and AKT, these compounds can inhibit this pro-survival pathway.[6] Additionally, they can influence the MAPK pathway (including ERK and p38) and activate tumor suppressor pathways involving p53.[6]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of the cells.

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Harvest cells using trypsin and perform a cell count.

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[10]

-

-

Compound Treatment:

-

Prepare a 2X concentration series of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration will be ≤0.5%.

-

Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells in triplicate.

-

Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-cell" blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C, 5% CO2.[10]

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, 5% CO2, allowing the MTT to be converted to formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-